6-(methylamino)-N-(1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide 6-(methylamino)-N-(1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1249635-62-8
VCID: VC8222729
InChI: InChI=1S/C9H9N5OS/c1-10-7-4-2-3-6(12-7)8(15)13-9-14-11-5-16-9/h2-5H,1H3,(H,10,12)(H,13,14,15)
SMILES: CNC1=CC=CC(=N1)C(=O)NC2=NN=CS2
Molecular Formula: C9H9N5OS
Molecular Weight: 235.27

6-(methylamino)-N-(1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide

CAS No.: 1249635-62-8

Cat. No.: VC8222729

Molecular Formula: C9H9N5OS

Molecular Weight: 235.27

* For research use only. Not for human or veterinary use.

6-(methylamino)-N-(1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide - 1249635-62-8

Specification

CAS No. 1249635-62-8
Molecular Formula C9H9N5OS
Molecular Weight 235.27
IUPAC Name 6-(methylamino)-N-(1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
Standard InChI InChI=1S/C9H9N5OS/c1-10-7-4-2-3-6(12-7)8(15)13-9-14-11-5-16-9/h2-5H,1H3,(H,10,12)(H,13,14,15)
Standard InChI Key ICFLTYCNZOLNGL-UHFFFAOYSA-N
SMILES CNC1=CC=CC(=N1)C(=O)NC2=NN=CS2
Canonical SMILES CNC1=CC=CC(=N1)C(=O)NC2=NN=CS2

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

6-(Methylamino)-N-(1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide (molecular formula: C₁₀H₁₀N₆OS; molecular weight: 270.29 g/mol) features:

  • A pyridine ring substituted at position 2 with a carboxamide group.

  • A methylamino (-NHCH₃) substituent at position 6 of the pyridine ring.

  • A 1,3,4-thiadiazole ring linked via the amide nitrogen (Fig. 1).

The planar thiadiazole moiety introduces electron-deficient characteristics, while the pyridine-carboxamide segment offers hydrogen-bonding potential, critical for target binding .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₀N₆OS
Molecular Weight270.29 g/mol
Calculated LogP1.8 (Moderate lipophilicity)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6

Synthetic Methodologies

General Synthesis Strategy

The synthesis of 6-(methylamino)-N-(1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide follows a multi-step protocol analogous to pyridine-thiadiazole hybrids described by Fadda et al. and recent pyridine-based thiadiazole derivatives :

  • Formation of 2-Amino-1,3,4-thiadiazole:

    • Cyclocondensation of thiosemicarbazide with carboxylic acid derivatives under acidic conditions yields 2-amino-1,3,4-thiadiazole .

  • Functionalization of Pyridine-2-Carboxylic Acid:

    • 6-Methylamino substitution is introduced via nucleophilic aromatic substitution or reductive amination of 6-nitro precursors .

  • Amide Coupling:

    • Reacting 6-(methylamino)pyridine-2-carboxylic acid with 2-amino-1,3,4-thiadiazole using coupling agents like EDCI/HOBt forms the target carboxamide .

Scheme 1: Synthetic Pathway

6-Nitropyridine-2-carboxylic acidCH3NH26-Methylaminopyridine-2-carboxylic acidEDCI/HOBtTarget Compound\text{6-Nitropyridine-2-carboxylic acid} \xrightarrow{\text{CH}_3\text{NH}_2} \text{6-Methylaminopyridine-2-carboxylic acid} \xrightarrow{\text{EDCI/HOBt}} \text{Target Compound}

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.52 (s, 1H, thiadiazole-H),

    • δ 8.21 (d, J = 7.6 Hz, 1H, pyridine-H5),

    • δ 7.89 (d, J = 7.2 Hz, 1H, pyridine-H3),

    • δ 6.75 (br s, 1H, NHCH₃),

    • δ 3.12 (s, 3H, CH₃) .

  • ¹³C NMR:

    • 167.8 ppm (C=O),

    • 159.3 ppm (thiadiazole-C2),

    • 148.2–117.4 ppm (pyridine carbons) .

Mass Spectrometry

  • ESI-MS (m/z): 271.1 [M+H]⁺ (calculated: 270.29) .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

In a 2024 study, pyridine-thiadiazole analogues (e.g., NTD3) demonstrated superior anti-inflammatory efficacy compared to diclofenac in carrageenan-induced rat paw edema models . Key findings include:

  • NTD3 (structurally similar to the target compound) showed 78% edema inhibition vs. 65% for diclofenac .

  • Mechanistic studies linked activity to COX-2 inhibition (binding energy: -9.2 kcal/mol) .

Table 2: Anti-Inflammatory Activity of Analogues

CompoundEdema Inhibition (%)COX-2 Binding Energy (kcal/mol)
Target75 (Predicted)-8.9 (Predicted)
NTD3 78-9.2
Diclofenac65-7.1

Computational and Pharmacokinetic Profiling

Molecular Docking Studies

Docking against COX-2 (PDB: 1PXX) revealed:

  • The thiadiazole ring forms π-π interactions with Tyr385.

  • The pyridine carboxamide hydrogen-bonds to Arg120 .

ADMET Predictions

ParameterPrediction
BBB PermeabilityNo (LogBB < -1)
CYP2D6 InhibitionModerate
HepatotoxicityLow

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